4-Iodo-6-methylpyridine-2-sulfonyl chloride
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Overview
Description
4-Iodo-6-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
The synthesis of 4-Iodo-6-methylpyridine-2-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method is optimized by considering the detailed understanding of the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-Iodo-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-6-methylpyridine-2-sulfonyl chloride has several scientific research applications:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It is used in the production of various industrial chemicals and materials, contributing to the development of new products and technologies.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar compounds to 4-Iodo-6-methylpyridine-2-sulfonyl chloride include other substituted pyridine sulfonyl chlorides, such as 6-Iodo-4-methylpyridine-2-sulfonyl chloride . These compounds share similar reactivity patterns but differ in the position and nature of the substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C6H5ClINO2S |
---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
4-iodo-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClINO2S/c1-4-2-5(8)3-6(9-4)12(7,10)11/h2-3H,1H3 |
InChI Key |
DLTBXNZKMWQFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
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